molecular formula C9H11ClO B2578022 1-(1-Chloroethyl)-2-methoxybenzene CAS No. 128094-95-1

1-(1-Chloroethyl)-2-methoxybenzene

Cat. No. B2578022
CAS RN: 128094-95-1
M. Wt: 170.64
InChI Key: UIXXSMPGNUPHSA-UHFFFAOYSA-N
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Description

1-Chloroethyl chloroformate is a chemical compound with the formula C3H4Cl2O2 . It’s used to form protecting groups and as N-dealkylating agents . It’s listed as an extremely hazardous substance .


Synthesis Analysis

1-Chloroethyl chloroformate can be synthesized by condensing phosgene on acetaldehyde in the presence of a catalyst . The reaction is maintained for 2 hours between 20° and 25° C. after the chloroformate has been added . The final product has been formed with a yield of 96.3% .


Molecular Structure Analysis

The molecular formula of 1-Chloroethyl chloroformate is C3H4Cl2O2 . The exact mass is 140.0392780 g/mol . The InChI is 1S/C3H4Cl2O2/c1-2(4)7-3(5)6/h2H,1H3 .


Physical And Chemical Properties Analysis

The molecular weight of 1-Chloroethyl chloroformate is 140.61 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The rotatable bond count is 1 .

Scientific Research Applications

Electrochemical Reduction Studies

  • Electrochemical Reduction in Pesticides : McGuire and Peters (2016) investigated the electrochemical reduction of methoxychlor, a pesticide structurally similar to 1-(1-Chloroethyl)-2-methoxybenzene, revealing insights into the dechlorination process and potential applications in environmental pollutant treatment (McGuire & Peters, 2016).

Synthesis and Reactions

  • Electrosynthesis of Organic Compounds : The electrochemical reductions of compounds closely related to 1-(1-Chloroethyl)-2-methoxybenzene have been studied by Du and Peters (2010), highlighting pathways to synthesize vinylbenzene and indole derivatives, which are crucial in pharmaceutical and material science (Du & Peters, 2010).

Structural Analysis

  • Molecular Structure Analysis : Research by Harder et al. (1989) on the molecular structure of 1-lithio-2-methoxybenzene, a compound related to 1-(1-Chloroethyl)-2-methoxybenzene, provides insights into the structural aspects and interactions of similar methoxybenzene derivatives, important in understanding their reactivity and potential applications (Harder et al., 1989).

Environmental Analysis

  • Environmental Pollutant Analysis : A study on the volatile compounds in grains, including methoxybenzene derivatives, by Seitz and Ram (2000), provides insights into environmental monitoring and food safety concerns related to similar chemical compounds (Seitz & Ram, 2000).

Catalytic Reduction

  • Catalytic Reduction in Environmental Pollutants : McGuire et al. (2016) explored the catalytic reduction of methoxychlor, a compound related to 1-(1-Chloroethyl)-2-methoxybenzene, highlighting its potential use in breaking down environmental pollutants (McGuire et al., 2016).

Kinetic Studies

  • Kinetic Analysis in Synthesis Reactions : Wang et al. (2010) conducted a study on the kinetics of reactions involving trichlorobenzene and sodium methoxide, providing valuable data on reaction dynamics of similar methoxybenzene derivatives (Wang et al., 2010).

Mechanism of Action

1-Chloroethyl chloroformate can be used to form protecting groups and as N-dealkylating agents .

Safety and Hazards

1-Chloroethyl chloroformate is listed as an extremely hazardous substance . Contact with water liberates toxic gas . Containers may explode when heated . Vapors may form explosive mixtures with air .

properties

IUPAC Name

1-(1-chloroethyl)-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIXXSMPGNUPHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Chloroethyl)-2-methoxybenzene

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